molecular formula C8H9BrN2O B2556678 2-Bromo-5-(cyclopropylmethoxy)pyrazine CAS No. 1863286-32-1

2-Bromo-5-(cyclopropylmethoxy)pyrazine

Cat. No.: B2556678
CAS No.: 1863286-32-1
M. Wt: 229.077
InChI Key: DRQQPNNWAXZONT-UHFFFAOYSA-N
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Description

2-Bromo-5-(cyclopropylmethoxy)pyrazine is an organic compound with the molecular formula C8H9BrN2O It is a pyrazine derivative that features a bromine atom and a cyclopropylmethoxy group attached to the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(cyclopropylmethoxy)pyrazine typically involves the bromination of 5-(cyclopropylmethoxy)pyrazine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(cyclopropylmethoxy)pyrazine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The pyrazine ring can be subjected to oxidation or reduction under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Cross-Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or DMF.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrazines with various functional groups.

    Cross-Coupling Reactions: Biaryl compounds or other complex organic molecules.

    Oxidation and Reduction: Oxidized or reduced pyrazine derivatives.

Scientific Research Applications

2-Bromo-5-(cyclopropylmethoxy)pyrazine has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It is employed in the design of probes and inhibitors for studying biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(cyclopropylmethoxy)pyrazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropylmethoxy group can influence the compound’s binding affinity and selectivity, while the bromine atom can participate in halogen bonding or serve as a leaving group in substitution reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-chloropyrazine
  • 2-Bromo-5-methoxypyrazine
  • 2-Bromo-5-(trifluoromethoxy)pyrazine

Uniqueness

2-Bromo-5-(cyclopropylmethoxy)pyrazine is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct steric and electronic properties. This group can enhance the compound’s stability and influence its reactivity compared to other pyrazine derivatives.

Properties

IUPAC Name

2-bromo-5-(cyclopropylmethoxy)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c9-7-3-11-8(4-10-7)12-5-6-1-2-6/h3-4,6H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRQQPNNWAXZONT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CN=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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